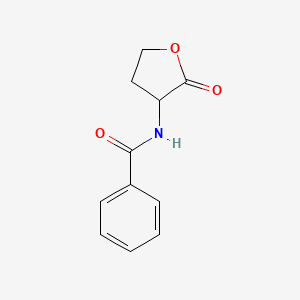
N-Dodecilanilina
Descripción general
Descripción
N-Dodecylaniline is a chemical compound that is derived from the alkylation of aniline, a primary aromatic amine. It is a long-chain alkyl derivative of aniline, where a dodecyl group is attached to the nitrogen atom of the aniline moiety. This compound is of interest due to its potential applications in various fields, including surfactant chemistry and as a component in ion-selective electrodes .
Synthesis Analysis
The synthesis of N-dodecylaniline has been achieved through the alkylation of aniline with 1-bromo-dodecane. The optimal conditions for this reaction were determined to be a molar ratio of aniline to 1-bromo-dodecane of 2.5:1, with a reaction time of 4 hours at a temperature of 60°C. The yield of N-dodecylaniline under these conditions was reported to be 70.5%. The synthesized compound was characterized using gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FT-IR) .
Molecular Structure Analysis
Although the provided data does not include direct information on the molecular structure analysis of N-dodecylaniline, the characterization techniques mentioned, such as GC-MS and FT-IR, are typically used to confirm the structure of synthesized compounds. These methods would provide information on the molecular weight, functional groups, and the overall molecular structure of N-dodecylaniline .
Chemical Reactions Analysis
N-Dodecylaniline, as a derivative of aniline, may participate in various chemical reactions typical of aromatic amines. However, the provided data does not detail specific chemical reactions involving N-dodecylaniline. It is worth noting that related compounds, such as N,N-di-2,3-epoxypropyl dodecylamine, have been synthesized from dodecylamine and show good chemical reactivity, suggesting that N-dodecylaniline could also be a versatile intermediate in the synthesis of other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-dodecylaniline are not explicitly detailed in the provided data. However, similar compounds, such as N-dodecyl aspartic acid, have been studied for their surface properties. For instance, N-dodecyl aspartic acid, a zwitterionic surfactant synthesized from dodecylamine, can significantly reduce the surface tension of water and exhibits stable foaming properties under certain conditions. This suggests that N-dodecylaniline may also possess surface-active properties, although further research would be needed to confirm this .
Additionally, tri-n-dodecylamine, a related compound, has been used as a neutral carrier in liquid-membrane electrodes for hydrogen ion-selective measurements. This indicates that N-dodecylaniline could potentially have applications in the development of ion-selective electrodes, although its specific role and effectiveness would require further investigation .
Aplicaciones Científicas De Investigación
Síntesis de Colorantes Azo
N-Dodecilanilina: se utiliza en la síntesis de 4-dodecilfenilazosulfonato de sodio, un colorante azo. Los colorantes azo se caracterizan por sus colores vivos y se utilizan ampliamente en las industrias textiles para teñir telas. La larga cadena alquílica de this compound ayuda a hacer que el colorante sea más lipófilo, lo que puede ser beneficioso para teñir fibras sintéticas .
Solubilización de Nanotubos de Carbono
Este compuesto juega un papel crucial en la solubilización en agua de nanotubos de carbono de pared simple (SWNT). Los SWNT tienen propiedades eléctricas, mecánicas y térmicas notables, lo que los hace adecuados para diversas aplicaciones, incluidas la electrónica, los nanocompuestos y los sensores. Sin embargo, su insolubilidad en la mayoría de los disolventes presenta un desafío. This compound, con su cola hidrófoba, ayuda a dispersar estos nanotubos en soluciones acuosas, mejorando su procesabilidad .
Transferencia de Protones en la Reducción de Oxígeno
En el campo de la electroquímica, la this compound se utiliza en el paso de transferencia de protones durante la reducción del oxígeno molecular (O2) por decametilferroceno (DMFc). Este proceso es significativo en el desarrollo de pilas de combustible y otros dispositivos de conversión de energía. La capacidad del compuesto para facilitar la transferencia de protones puede mejorar la eficiencia de estos sistemas .
Inhibición de la Corrosión
Los derivados de la this compound, como N,N–di(polietilenglicol)–4–dodecilanilina, se han estudiado como inhibidores de la corrosión para el acero en soluciones de ácido clorhídrico. Los inhibidores de la corrosión son esenciales para proteger las superficies metálicas en los procesos industriales, y la eficacia de estos compuestos puede conducir a ahorros de costes significativos y mayor seguridad .
Safety and Hazards
Propiedades
IUPAC Name |
N-dodecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKYCMRSWKQVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073311 | |
| Record name | N-Dodecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3007-74-7 | |
| Record name | N-Dodecylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-dodecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DODECYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z19F16UMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


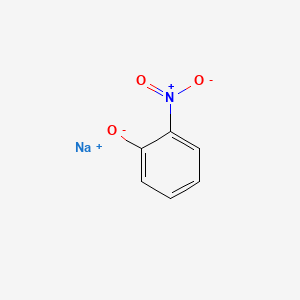
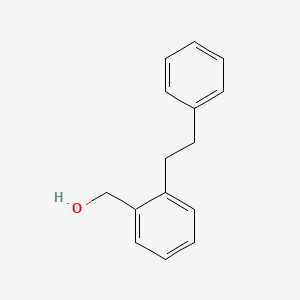
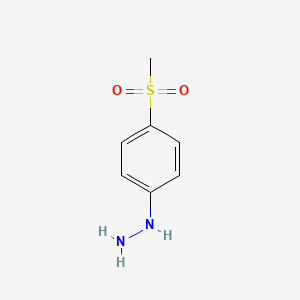


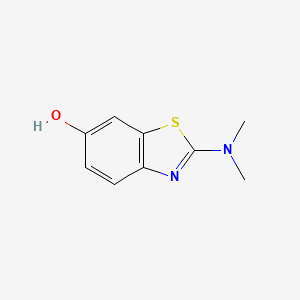

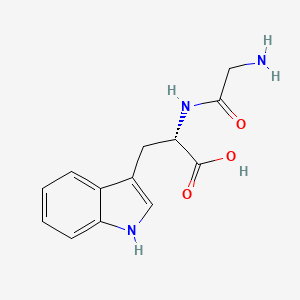
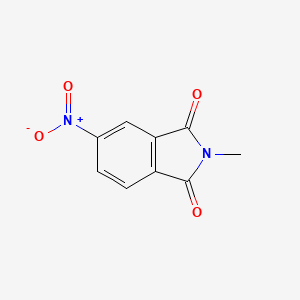

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
